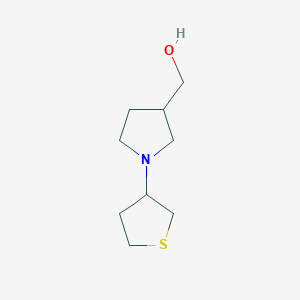
(1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as THPM, often involves the use of nitrogen heterocycles . One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .Molecular Structure Analysis
The molecular structure of THPM is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications
Synthesis and Characterization
One area of application involves the synthesis and characterization of compounds bearing the tetrahydrothiophen and pyrrolidinyl motifs, which are of interest due to their potential in creating stable radical functionalized monothiophenes. These compounds exhibit stability in air and organic solvents, making them suitable for further application in material science and electrochemistry (Chahma et al., 2021).
Crystallography and Structural Analysis
Another significant application is in crystallography and structural analysis, where compounds containing pyrrolidinyl groups are investigated to understand their crystal structures, which can provide insights into the development of new materials and pharmaceuticals. For instance, the crystal structure of tetrakis(1-oxidopyridin-2-yl)methane methanol tetrasolvate reveals intermolecular hydrogen bonding, contributing to the understanding of molecular interactions within crystals (Matsumoto et al., 2015).
Organocatalysis and Asymmetric Synthesis
In the realm of organocatalysis and asymmetric synthesis, compounds related to “(1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol” are used as catalysts or intermediates in synthesizing optically active molecules. This has implications for pharmaceutical synthesis, where the creation of enantiomerically pure substances is crucial. For example, organocatalytic domino reactions have been developed for the synthesis of highly functionalized tetrahydrothiophenes, demonstrating the versatility of these motifs in constructing complex, optically active structures with potential applications in drug development and nanoscience (Brandau et al., 2006).
Material Science and Electro-Optics
Furthermore, the synthesis of heterocycle-based derivatives incorporating pyrrolidine and tetrahydrothiophene units has led to the development of electro-optic materials. These materials are pivotal in advancing optical technologies, such as in telecommunications and information processing, by facilitating the conversion between electrical and optical signals. The layer-by-layer self-assembly of pyrrole-based donor-acceptor chromophores exemplifies the integration of these motifs into materials that exhibit nonlinear optical properties, opening avenues for the design of advanced electro-optic devices (Facchetti et al., 2003).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can have diverse biological activities, potentially interacting with various targets in different ways .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the biological environment. Pyrrolidine derivatives can have diverse ADME properties .
Biochemical Analysis
Biochemical Properties
(1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances . These interactions can lead to either the activation or inhibition of these enzymes, thereby affecting metabolic pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell function . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic effects, including cellular damage and adverse physiological responses. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to the formation of various metabolites, which can further influence cellular processes. The compound’s impact on metabolic flux and metabolite levels is an area of active research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these mechanisms is essential for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence the compound’s activity and function, making it a valuable tool for studying subcellular processes.
Properties
IUPAC Name |
[1-(thiolan-3-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c11-6-8-1-3-10(5-8)9-2-4-12-7-9/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJNMYZERCDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



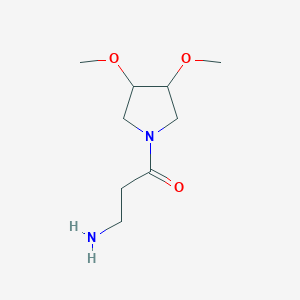

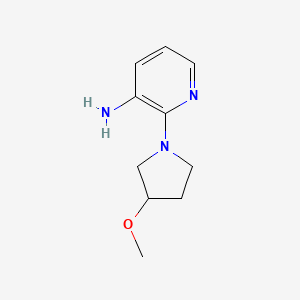
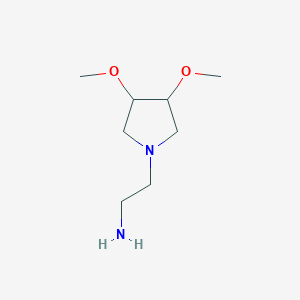

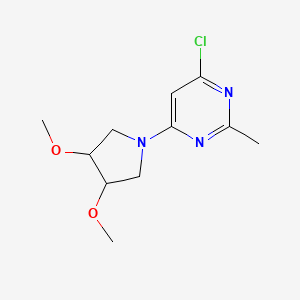

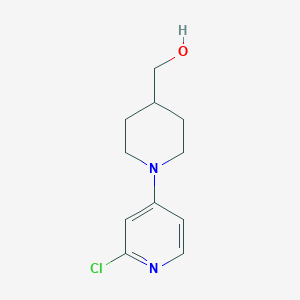
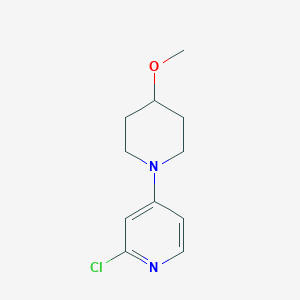
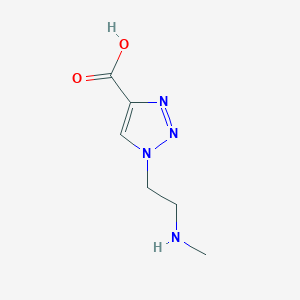
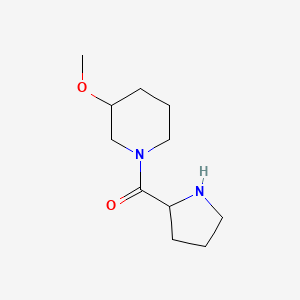
![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol](/img/structure/B1474504.png)

